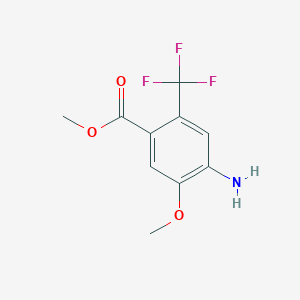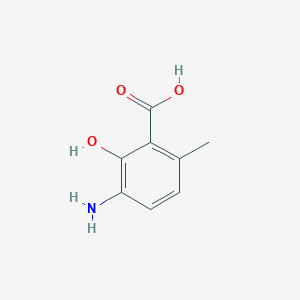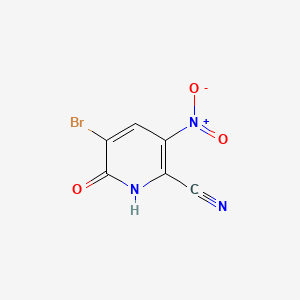
Antistaphylococcal agent 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antistaphylococcal agent 2 is a compound known for its potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. This compound is particularly significant due to its ability to combat antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antistaphylococcal agent 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a zinc metalloenzyme, which facilitates the cleavage of glycine-glycine bonds unique to the Staphylococcus aureus cell wall . The reaction conditions typically include a controlled pH and temperature to ensure the stability and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound often utilizes recombinant DNA technology to produce the enzyme in large quantities. This method involves the insertion of the gene encoding the enzyme into a suitable host, such as Escherichia coli, which then produces the enzyme through fermentation . The enzyme is subsequently purified using techniques such as cation-exchange chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Antistaphylococcal agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Antistaphylococcal agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and reaction mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and degradation.
Industry: Utilized in the development of new antimicrobial agents and disinfectants.
Wirkmechanismus
The mechanism of action of antistaphylococcal agent 2 involves the inhibition of cell wall synthesis in Staphylococcus aureus. The compound specifically targets the glycine-glycine bonds in the bacterial cell wall, leading to cell lysis and death . This action is facilitated by the enzyme’s ability to bind to and cleave these bonds, disrupting the structural integrity of the cell wall.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to antistaphylococcal agent 2 include:
Lysostaphin: Another enzyme with a similar mechanism of action, targeting the glycine-glycine bonds in the Staphylococcus aureus cell wall.
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
Nisin: A lantibiotic with potent activity against Gram-positive bacteria, including Staphylococcus aureus.
Uniqueness
This compound is unique due to its specific targeting of glycine-glycine bonds in the bacterial cell wall, which is not a common target for many other antimicrobial agents. This specificity allows it to be highly effective against Staphylococcus aureus, including antibiotic-resistant strains .
Eigenschaften
Molekularformel |
C23H21N5O5 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |
InChI-Schlüssel |
CYHSJEHHDHCUIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)
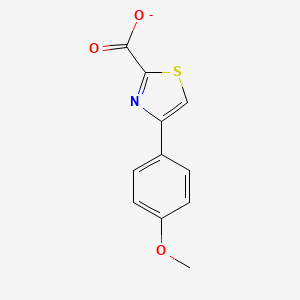
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
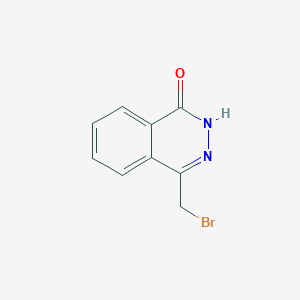
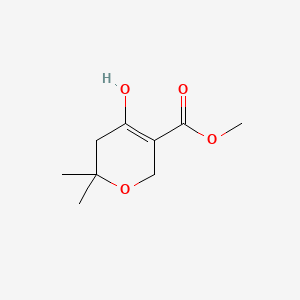
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)
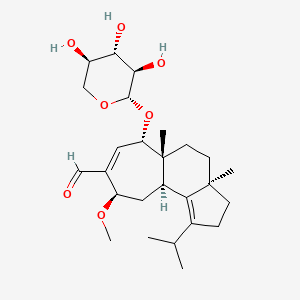
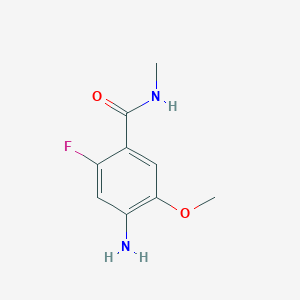
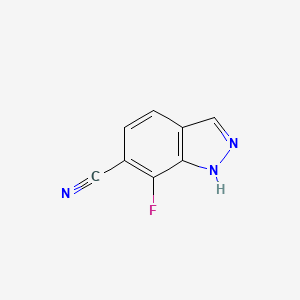
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)
